1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride
Description
Properties
IUPAC Name |
4-chloro-5,6,7-trimethylpyrrolo[3,4-d]pyridazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3.ClH/c1-5-7-4-11-12-9(10)8(7)6(2)13(5)3;/h4H,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJAZRJBDZCETI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NN=C(C2=C(N1C)C)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20532479 | |
| Record name | 1-Chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96441-91-7 | |
| Record name | 1-Chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20532479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride typically involves the following steps:
Formation of the Pyrrolo[3,4-d]pyridazine Core: The core structure is synthesized through a series of reactions, starting with the cyclization of appropriate precursors.
Methylation: The addition of methyl groups is carried out using methylating agents like methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the conversion of the compound into its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding pyrrolo[3,4-d]pyridazine oxides.
Reduction: Formation of reduced derivatives with hydrogenated pyrrolo[3,4-d]pyridazine rings.
Substitution: Formation of substituted pyrrolo[3,4-d]pyridazine derivatives with various functional groups.
Scientific Research Applications
1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Pyridazine Derivatives with Chloro Substituents
- 5-Chloro-6-phenylpyridazin-3(2H)-ones (3a-3h): These derivatives, synthesized via nucleophilic substitution with halides, share a chloro-substituted pyridazine core but lack the fused pyrrolidine ring and methyl groups. Their reactivity is modulated by the phenyl and substituents at position 2 (e.g., alkyl or aryl groups), enabling applications in medicinal chemistry .
Donor-Acceptor-Donor (D-A-D) Heterocycles
- [1,2,5]Oxadiazoloc[3,4-d]pyridazine (ODPC): A D-A-D monomer with a pyridazine core fused to an oxadiazole ring. Unlike the target compound, ODPC lacks methyl substituents and features an electron-deficient oxadiazole moiety, making it suitable for optoelectronic applications . Electronic Properties: The pyrrolo[3,4-d]pyridazine system in the target compound may exhibit enhanced electron density due to the pyrrolidine ring, contrasting with the electron-deficient nature of ODPC.
Chlorinated Pyridazine/Pyridine Hybrids
- 1-Chloropyrido[3,4-d]pyridazine :
This compound (Ref: 10-F332897) shares the pyridazine core but lacks the fused pyrrolidine ring and methyl groups. Its discontinued status, similar to the target compound, suggests shared challenges in synthesis or scalability .- Stability Considerations : The trimethyl groups in the target compound may improve steric protection against hydrolysis, whereas 1-chloropyrido[3,4-d]pyridazine’s simpler structure could be more prone to degradation.
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s multi-step synthesis (implied by discontinuation) contrasts with simpler pyridazinones (e.g., 3a-3h), which are synthesized under mild conditions .
- Stability : Methyl groups in the target compound likely improve steric shielding, whereas chlorinated pyridazines without such protection (e.g., 1-chloropyrido[3,4-d]pyridazine) face stability challenges .
Q & A
Q. What are the common synthetic routes for 1-chloro-5,6,7-trimethyl-6H-pyrrolo[3,4-d]pyridazine hydrochloride?
The compound is synthesized via cyclization reactions of pyridazine derivatives. For example, chloroacetyl chloride is used to functionalize ethyl 5-amino-pyrrolo[2,3-c]pyridazine-6-carboxylate intermediates, followed by thermal cyclization to form the tricyclic core. Reaction conditions (e.g., solvent, temperature, stoichiometry) must be tightly controlled to avoid side products like oxazine derivatives . Purification often involves recrystallization or column chromatography to isolate the hydrochloride salt.
Q. How is this compound characterized to confirm its structural integrity?
Key characterization methods include:
- NMR spectroscopy : Proton and carbon NMR identify substituent positions and verify methyl groups (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 7.0–8.5 ppm) .
- LCMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ for C₁₀H₁₂ClN₃·HCl) and detects impurities .
- Thermal analysis : DSC/TGA evaluates decomposition temperatures and stability under thermal stress .
Q. What are the critical factors affecting its stability in laboratory settings?
The compound degrades under prolonged exposure to moisture or light. Stability studies recommend:
- Storage at –20°C in anhydrous, inert atmospheres.
- Use of stabilizers like antioxidants (e.g., BHT) to prevent radical-mediated degradation.
- Regular HPLC monitoring to track degradation products (e.g., dechlorinated analogs or oxidized species) .
Advanced Research Questions
Q. How can researchers resolve conflicting NMR data caused by tautomeric equilibria?
Pyridazine derivatives often exhibit tautomerism, leading to split signals or unexpected coupling. To address this:
Q. What strategies optimize regioselectivity in functionalizing the pyrrolo-pyridazine core?
Regioselectivity challenges arise due to competing reactive sites (e.g., N1 vs. N2). Methodological approaches include:
- Directing groups : Introduce temporary substituents (e.g., acetyl) to steer electrophilic substitution .
- Metal catalysis : Pd-mediated cross-coupling (e.g., Suzuki) selectively targets halogenated positions .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the 1-chloro position .
Q. What mechanisms underlie its potential biological activity?
While direct data on this compound is limited, structurally related pyrazolo[3,4-d]pyridazines inhibit phosphodiesterase-5 (PDE-5), suggesting vasodilatory effects. Mechanistic studies should:
Q. How should researchers address discrepancies in reaction yields during scale-up?
Scale-up often introduces inconsistencies due to heat/mass transfer limitations. Mitigation strategies:
- DoE (Design of Experiments) : Systematically vary parameters (temperature, stirring rate) to identify critical factors .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progression in real time .
- Purification optimization : Switch from column chromatography to countercurrent distribution for higher throughput .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
